molecular formula C14H13NO2 B6386791 4-(2,3-Dimethylphenyl)picolinic acid CAS No. 1258635-23-2

4-(2,3-Dimethylphenyl)picolinic acid

Cat. No.: B6386791
CAS No.: 1258635-23-2
M. Wt: 227.26 g/mol
InChI Key: PRBKDKPNPQVZGC-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)picolinic acid is a heterocyclic compound featuring a pyridine ring (picolinic acid backbone) substituted with a carboxylic acid group at position 2 and a 2,3-dimethylphenyl group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl groups and hydrogen-bonding capacity from the carboxylic acid moiety.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBKDKPNPQVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure involves the reaction of a boronic acid derivative with a halogenated picolinic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,3-Dimethylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This interaction is crucial in processes like viral replication and immune response modulation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Halogenated Analogs
  • 4-(2,4-Difluorophenyl)picolinic acid (CAS 1258626-21-9) and 6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0) feature fluorine substituents instead of methyl groups. This could enhance solubility in polar solvents but reduce membrane permeability .
  • 3,6-Dichloro-N-(4-fluorophenyl)picolinamide (Acta Cryst. E65, o1758) replaces the carboxylic acid with an amide group and introduces chlorine atoms. Chlorine’s larger atomic radius increases steric hindrance and lipophilicity (higher logP), which may improve blood-brain barrier penetration but complicate synthetic purification steps .
Ethoxy-Substituted Analogs
  • 6-(3-Ethoxyphenyl)picolinic acid (CAS 887982-60-7) incorporates an ethoxy group, which is bulkier and more electron-donating than methyl. The ethoxy group could enhance metabolic stability by resisting oxidative degradation but may reduce binding affinity in sterically sensitive enzymatic pockets .
Formyl-Substituted Analogs
  • 4-(2-Formylphenyl)picolinic acid (CAS 1261903-62-1) includes a formyl group, which is electron-withdrawing. This likely increases the carboxylic acid’s acidity (lower pKa) and reactivity in condensation reactions, making it a useful intermediate for synthesizing Schiff bases or metal complexes .

Structural Comparisons and Functional Group Impact

Compound Key Substituents Functional Group Lipophilicity (Inferred) Notable Properties
4-(2,3-Dimethylphenyl)picolinic acid 2,3-dimethylphenyl Carboxylic acid Moderate (logP ~2.5–3.0) Enhanced steric bulk; moderate solubility
4-(2,4-Difluorophenyl)picolinic acid 2,4-difluorophenyl Carboxylic acid Low (logP ~1.8–2.2) Higher acidity; polar interactions
3,6-Dichloro-N-(4-FP)picolinamide 3,6-dichloro; 4-fluorophenyl Amide High (logP ~3.5–4.0) Improved membrane permeability
6-(3-Ethoxyphenyl)picolinic acid 3-ethoxyphenyl Carboxylic acid Moderate (logP ~2.8–3.3) Metabolic stability; bulkier substituent
4-(2-Formylphenyl)picolinic acid 2-formylphenyl Carboxylic acid Low (logP ~1.5–2.0) High reactivity; metal chelation

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